molecular formula C5H6N2O2 B2459256 2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile CAS No. 1824533-02-9

2-(2-Oxo-1,3-oxazolidin-5-yl)acetonitrile

Cat. No. B2459256
M. Wt: 126.115
InChI Key: KDGMWQJAZLQEAC-UHFFFAOYSA-N
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Patent
US07374926B2

Procedure details

To a stirring solution of (S)-5-tosyloxymethyl-1,3-oxazolidine-2-one (0.54 g, 1.99 mmol) in MeOH-water (15-3 mL) was added NaCN (0.39 g, 8.00 mmol) at room temperature and then heated to reflux for 4 h. After completion of the reaction, solvent in the reaction mixture was completely evaporated and the residue was purified by column chromatography employing EtOAc-hexane (70:30) as eluent to afford pure 5-cyanomethyl-1,3-oxazolidine-2-one in 70% yield. [α]26D=+4.5 (c 1.0, MeOH); IR (Neat) 3349, 2918, 2839, 2243, 1710, 1255, 1051 cm1; 1HNMR (200 MHz, CD3OD) δ 2.57 (d, 2H, J=6.6 Hz), 3.20-3.55 (m, 2H), 4.00-4.18 (m, 1H).
Name
(S)-5-tosyloxymethyl-1,3-oxazolidine-2-one
Quantity
0.54 g
Type
reactant
Reaction Step One
Name
Quantity
0.39 g
Type
reactant
Reaction Step One
Quantity
9 (± 6) mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
S(O[CH2:12][C@H:13]1[O:17][C:16](=[O:18])[NH:15][CH2:14]1)(C1C=CC(C)=CC=1)(=O)=O.[C-:19]#[N:20].[Na+]>CO.O>[C:19]([CH2:12][CH:13]1[O:17][C:16](=[O:18])[NH:15][CH2:14]1)#[N:20] |f:1.2,3.4|

Inputs

Step One
Name
(S)-5-tosyloxymethyl-1,3-oxazolidine-2-one
Quantity
0.54 g
Type
reactant
Smiles
S(=O)(=O)(C1=CC=C(C)C=C1)OC[C@@H]1CNC(O1)=O
Name
Quantity
0.39 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
9 (± 6) mL
Type
solvent
Smiles
CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction, solvent in the reaction mixture
CUSTOM
Type
CUSTOM
Details
was completely evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1CNC(O1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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